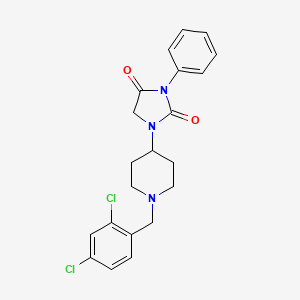

![molecular formula C11H12N4OS2 B2520783 N-(3-metilfenil)-2-[(5-amino-1,3,4-tiadiazol-2-il)tio]acetamida CAS No. 337505-04-1](/img/structure/B2520783.png)

N-(3-metilfenil)-2-[(5-amino-1,3,4-tiadiazol-2-il)tio]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

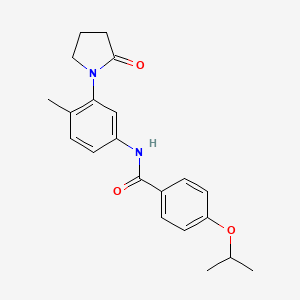

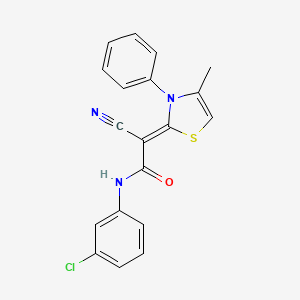

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in high isolated yields .Molecular Structure Analysis

The molecular structure of this compound is based on the 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This allows the compound to disrupt processes related to DNA replication .Chemical Reactions Analysis

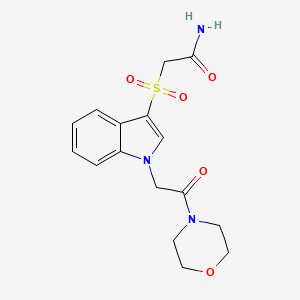

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a similar compound, has been studied in the absence and presence of electrochemically generated p-benzoquinone . The study showed an "electron transfer + chemical reaction (EC) mechanism .Physical and Chemical Properties Analysis

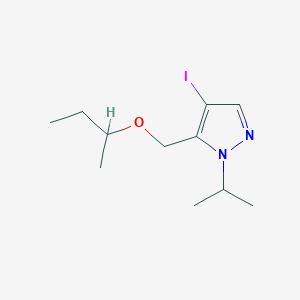

The compound is likely to be a crystalline solid . It is weakly basic and is soluble in alcohol and ether solvents .Aplicaciones Científicas De Investigación

Inhibidor de la Ureasa

Este compuesto se ha utilizado en el diseño, síntesis y evaluación de nuevos derivados que actúan como inhibidores de la ureasa . La ureasa es una enzima crítica para la supervivencia de Helicobacter pylori, una bacteria que coloniza el estómago humano y causa infección gastrointestinal . Inhibir la ureasa es una forma eficiente de tratar infecciones causadas por esta bacteria .

Electrosíntesis de Nuevos Derivados de 1,3,4-Tiadiazol

El comportamiento electroquímico de este compuesto se ha investigado completamente en ausencia y presencia de p-benzoquinona generada electroquímicamente . Este estudio condujo a la electrosíntesis de nuevos derivados de 1,3,4-tiadiazol .

Agentes Antimicrobianos

Se han evaluado nuevas series de derivados de 1,3,4-tiadiazol sintetizados a partir de este compuesto como agentes antimicrobianos .

Análisis de Actividad Biológica

La actividad biológica de los productos sintetizados a partir de este compuesto se analizó mediante un método in silico .

Estudio de Acoplamiento

Este compuesto se ha utilizado en un estudio de acoplamiento para comprender su interacción con el sitio activo de la enzima ureasa .

Eficiencia de Síntesis

El compuesto se sintetiza de manera eficiente en tres pasos con altos rendimientos aislados a partir de aminas, cloruro de 2-cloroacetilo, hidrazinocarbotioamida y disulfuro de carbono .

Mecanismo De Acción

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-methylphenyl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation were performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of urease is an efficient way for the treatment of infections caused by this bacterium .

Pharmacokinetics

Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can disrupt the pH balance necessary for the survival of certain bacteria, such as Helicobacter pylori .

Action Environment

The action environment of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-methylphenyl)acetamide is primarily within the cells where the urease enzyme is present

Direcciones Futuras

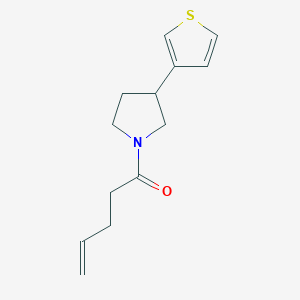

The compound and its derivatives have shown significant therapeutic potential, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Therefore, they could be promising candidates for further evaluation .

Análisis Bioquímico

Biochemical Properties

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-methylphenyl)acetamide has been shown to interact with the enzyme urease . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound has been found to interact well with the active site of the urease enzyme .

Cellular Effects

The effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-methylphenyl)acetamide on cells are primarily related to its interaction with urease. Urease catalyzes the conversion of urea to ammonia and carbon dioxide . The inhibition of urease by this compound could potentially affect the survival of certain bacteria such as Helicobacter pylori .

Molecular Mechanism

The molecular mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-methylphenyl)acetamide involves its interaction with the active site of the urease enzyme . The compound has been found to show favorable interactions with the active site, which confirms its inhibitory activity .

Propiedades

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS2/c1-7-3-2-4-8(5-7)13-9(16)6-17-11-15-14-10(12)18-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCCVHSSFCHRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2520707.png)

![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2520712.png)

![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)